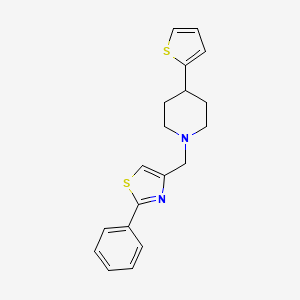![molecular formula C10H11FO B2579574 2-[(3-Fluorophenyl)methyl]-2-methyloxirane CAS No. 1602678-21-6](/img/structure/B2579574.png)
2-[(3-Fluorophenyl)methyl]-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorophenyl)methyl]-2-methyloxirane is a chemical compound with the CAS Number: 1602678-21-6 . It has a molecular weight of 166.2 . The IUPAC name for this compound is 2-(3-fluorobenzyl)-2-methyloxirane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Chiral Resolution Reagent
2-[(3-Fluorophenyl)methyl]-2-methyloxirane has been identified as an enantiopure chiral resolution reagent, especially useful in the analysis of scalemic mixtures of amines. This compound reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, facilitating diastereomeric product identification and quantification via NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons
The synthesis of fluorinated chirons using this compound involves stereoselective formation of oxirane and its ring opening by various nucleophiles. This process includes the reaction of diazomethane on specific propanones and has been explored for the structural elucidation of various products, highlighting the compound's utility in creating diverse fluorinated molecules (Arnone et al., 1995).
Pharmaceutical Intermediate Synthesis
This compound plays a role in the synthesis of pharmaceutical intermediates. It has been used in the preparation of key intermediates for drugs like diltiazem, showcasing its importance in the pharmaceutical industry for the synthesis of complex drug molecules (Furutani et al., 2002).
Epoxidation Studies
This compound has been involved in studies focusing on epoxidation with dioxiranes derived from fluorinated ketones. These studies demonstrate the compound's relevance in chemical reactions where epoxidation is a critical step, thus contributing to a broader understanding of chemical reaction mechanisms (Brown et al., 1995).
Safety and Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335, H341, H412 . These codes represent different types of hazards, such as flammability (H227), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and harmful to aquatic life with long lasting effects (H412) . The safety data sheet (SDS) for this compound can provide more detailed safety information .
properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWKDMYPCIWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

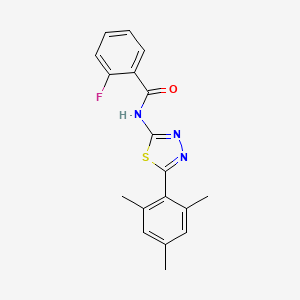
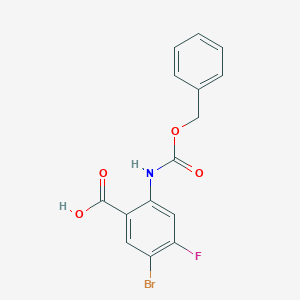
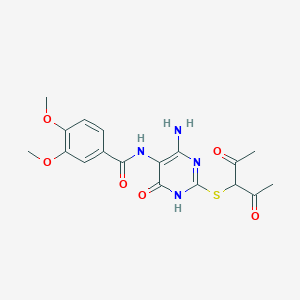
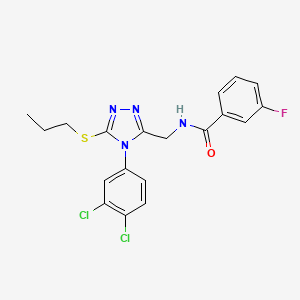
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)



